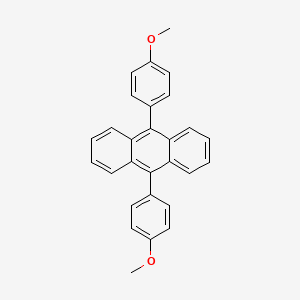

9,10-Bis(4-methoxyphenyl)anthracene

説明

Historical Context and Significance of Anthracene (B1667546) Derivatives in Organic Electronics

The journey of anthracene derivatives in the realm of organic electronics is a compelling narrative of scientific curiosity and technological advancement. Anthracene, a polycyclic aromatic hydrocarbon, was first discovered in 1832 by Jean-Baptiste Dumas and Auguste Laurent from coal tar. wikipedia.org However, its potential in electronic applications was not realized until much later. The investigation into the photophysical and electronic properties of anthracene began in earnest in the 1960s, laying the groundwork for its future applications. researchgate.netbeilstein-journals.org

The latter half of the 20th century saw a surge in research into organic materials for electronic devices, driven by the promise of flexible, lightweight, and low-cost alternatives to traditional silicon-based technologies. Anthracene derivatives quickly became a focal point of this research due to their inherent properties. Their planar structure facilitates strong intermolecular π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. rsc.orgnih.gov Furthermore, their extended π-conjugation results in a relatively low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling efficient absorption and emission of light. nih.gov

These fundamental characteristics have made anthracene derivatives highly valuable as:

Emitting materials in Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used to create materials that emit light across the visible spectrum, particularly in the blue region, which is essential for full-color displays and white lighting. researchgate.netrsc.orgchemistryviews.org

Semiconductors in Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of certain anthracene derivatives makes them excellent semiconductor materials for OFETs, which are key components in flexible circuits and displays. rsc.orgresearchgate.netresearchgate.net

Fluorescent probes and sensors: The sensitivity of their fluorescence to the surrounding environment allows for their use in detecting various chemical and biological analytes. researchgate.netnih.gov

The development of synthetic methodologies, such as the Suzuki-Miyaura and Stille cross-coupling reactions, has been instrumental in the advancement of anthracene chemistry. researchgate.netnih.gov These techniques have enabled the precise functionalization of the anthracene core, allowing for the fine-tuning of its electronic and photophysical properties to meet the specific demands of various applications. nih.govnih.gov

Rationale for the Study of 9,10-Bis(4-methoxyphenyl)anthracene: Unique Structural and Electronic Characteristics

Among the vast family of anthracene derivatives, this compound stands out as a compound of significant interest due to its specific structural and electronic attributes. The introduction of methoxyphenyl groups at the 9 and 10 positions of the anthracene core imparts a unique combination of properties that are highly desirable for applications in advanced materials.

The synthesis of this compound is typically achieved through a Suzuki coupling reaction. rsc.org This method allows for the direct attachment of the methoxyphenyl groups to the anthracene backbone.

Structural and Electronic Properties:

The methoxy (B1213986) groups (-OCH3) on the phenyl rings are electron-donating, which influences the electronic properties of the entire molecule. This substitution has been shown to have a negligible effect on the frontier molecular orbital energy levels but significantly impacts the thermal stability of the material. researchgate.netnih.gov

One of the key features of 9,10-disubstituted anthracenes, including the methoxyphenyl derivative, is the introduction of bulky substituents at the 9 and 10 positions. This structural modification leads to a solid-state packing with limited π–π intermolecular interactions, which in turn helps to suppress undesirable fluorescence self-quenching. beilstein-journals.org This is a crucial factor for achieving high emission efficiency in the solid state, a prerequisite for high-performance OLEDs.

Photophysical Properties:

Research has shown that this compound exhibits excellent thermal stability, with a decomposition temperature (Td) reaching up to 307 °C. rsc.org It displays strong blue light emission with a high fluorescence quantum yield (Φf) greater than 0.52 in solution. rsc.org The UV-vis absorption and fluorescence emission spectra of this compound show minimal changes with varying solvent polarity, indicating a stable electronic structure. rsc.org

The table below presents a comparison of the photophysical properties of this compound with other relevant anthracene derivatives.

| Compound | λabs (nm) in CH2Cl2 | λem (nm) in CH2Cl2 | Quantum Yield (Φf) in Solution | Decomposition Temp. (Td) (°C) |

|---|---|---|---|---|

| This compound | ~380 | < 477 | > 0.52 | 307 |

| 9,10-Diphenylanthracene (B110198) | ~375 | ~410 | ~0.90 | >258 |

| Unsubstituted Anthracene | ~356 | ~400 | ~0.30 | >218 |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for anthracene derivatives is vibrant and expanding, with a continuous stream of new syntheses and applications being reported. researchgate.netnih.gov The focus of much of this research is on tuning the properties of the anthracene core through functionalization to create materials with enhanced performance for specific applications. chalmers.semdpi.com

While there is a wealth of information on 9,10-disubstituted anthracenes as a class, specific and in-depth studies focused solely on this compound are less common. Much of the available data comes from comparative studies where it is one of several derivatives being investigated. researchgate.netrsc.org

Current Research Focus:

Synthesis and Characterization: A significant portion of the research involves the synthesis of novel anthracene derivatives and the characterization of their fundamental photophysical and electrochemical properties. researchgate.netrsc.org

Structure-Property Relationships: Researchers are actively investigating how different substituents at various positions on the anthracene core influence the material's properties, such as thermal stability, solubility, and emission characteristics. researchgate.netnih.govrsc.org

Device Fabrication and Performance: There is a strong emphasis on incorporating these materials into devices like OLEDs and OFETs to evaluate their performance and potential for real-world applications. researchgate.netrsc.orgresearchgate.net

Knowledge Gaps:

Despite the progress, there are several knowledge gaps that need to be addressed to fully unlock the potential of this compound:

Detailed Solid-State Characterization: While solution-phase properties are relatively well-documented, a more comprehensive understanding of the solid-state properties, including detailed crystal structure analysis and its correlation with charge transport and emission efficiency, is needed. Information on the precise molecular packing and intermolecular interactions in thin films is crucial for optimizing device performance.

Device Lifetime and Stability: Although the thermal stability is high, there is a lack of extensive studies on the operational stability and lifetime of devices incorporating this compound. Understanding the degradation mechanisms is critical for commercial applications.

Exploration of Broader Applications: While the focus has primarily been on OLEDs, the unique properties of this compound could be beneficial in other areas of materials science, such as organic photovoltaics, sensors, or as a component in photoresponsive polymers. mdpi.comescholarship.org Further research is needed to explore these potential applications.

Computational Modeling: More detailed theoretical and computational studies could provide deeper insights into the electronic structure and excited-state dynamics of this compound. chalmers.se This would aid in the rational design of new derivatives with even more desirable properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9,10-bis(4-methoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYCXBAOXVVIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179409 | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-76-2 | |

| Record name | 9,10-Di-p-anisylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DI-P-ANISYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of 9,10 Bis 4 Methoxyphenyl Anthracene and Its Derivatives

Established Synthetic Routes for 9,10-Bis(4-methoxyphenyl)anthracene

The construction of the 9,10-diarylanthracene framework is often achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of 9,10-diarylanthracenes. epa.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.

A common approach for synthesizing 9,10-diarylanthracenes is the bis-Suzuki-Miyaura coupling of 9,10-dibromoanthracene (B139309) with an appropriate arylboronic acid. epa.govlookchem.com For the synthesis of this compound, 9,10-dibromoanthracene is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. The reaction is typically carried out in a solvent mixture, such as toluene (B28343) and tetrahydrofuran (B95107) (THF), under heating. This one-step procedure provides a convenient and efficient route to a variety of symmetrically substituted 9,10-diarylanthracenes in good yields. lookchem.com

Researchers have also explored site-selective Suzuki-Miyaura cross-coupling reactions of dibromoanthracene to create unsymmetrical diarylanthracenes, which are of interest for applications like organic light-emitting diodes (OLEDs). acs.org The use of specific palladacycle catalysts can facilitate a one-pot triple Suzuki coupling process, allowing for the sequential introduction of different aryl groups. acs.org The choice of catalyst and reaction conditions, including the solvent and base, can influence the selectivity and yield of the desired mono- or diarylated products. acs.org

The Stille cross-coupling reaction, which pairs an organotin compound with an organic electrophile under palladium catalysis, is another effective method for synthesizing substituted anthracenes. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups and is applicable to sp²-hybridized carbon atoms, such as those in aryl groups. wikipedia.org

In the context of anthracene (B1667546) chemistry, the Stille reaction has been employed to synthesize various derivatives, including those with indenyl substituents. For instance, 9,10-di(3-indenyl)anthracene was successfully prepared via the Stille coupling of 1-(trimethylstannyl)indene with 9,10-dibromoanthracene, catalyzed by dichloro-bis(tri-o-tolylphosphine)palladium(II). nih.gov While not a direct synthesis of this compound, this demonstrates the utility of the Stille reaction in creating C-C bonds at the 9 and 10 positions of the anthracene core.

The general mechanism of the Stille reaction involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium catalyst can significantly impact the reaction's efficiency. harvard.edu

Beyond Suzuki and Stille reactions, other transition metal-catalyzed methods have been developed for the synthesis of anthracene derivatives. nih.govfrontiersin.org These approaches often focus on building the anthracene core itself or functionalizing it in various ways.

Zinc-catalyzed reactions have been utilized for the synthesis of 9,10-diarylanthracene derivatives. nih.govfrontiersin.org For example, silica (B1680970) gel-supported zinc bromide can catalyze the reaction of electron-rich arenes with aromatic aldehydes and acetyl bromide to yield diarylanthracenes. nih.govfrontiersin.org Another zinc-mediated method involves the reductive cyclization of 1,2-diarylmethine dipivalates to form the anthracene skeleton. nih.gov

Furthermore, transition metals like rhodium, gold, and bismuth have been employed in catalytic cycles to construct the anthracene framework through various cyclization and annulation strategies. researchgate.net These methods provide alternative pathways to access diverse anthracene derivatives. nih.govresearchgate.net

Synthesis of Related Anthracene Derivatives for Comparative Studies

To understand the structure-property relationships of 9,10-diarylanthracenes, researchers often synthesize a range of derivatives with different substituents for comparative analysis.

The electronic properties of 9,10-diarylanthracenes can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aryl substituents. EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic system, while EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease it. youtube.com

The synthesis of these derivatives often follows the same cross-coupling methodologies described earlier, simply by using the appropriately substituted arylboronic acid or organotin reagent. For example, in Suzuki-Miyaura couplings, a variety of arylboronic acids with different functional groups have been successfully coupled with 9,10-dibromoanthracene to produce a library of 9,10-diarylanthracenes with tailored electronic characteristics. lookchem.com

To further modify the properties of anthracene-based materials, heterocyclic rings like thiophene (B33073) can be incorporated into the molecular structure. mdpi.com Thiophene is an electron-rich five-membered aromatic ring containing a sulfur atom, and its inclusion can influence the electronic and photophysical properties of the final compound. mdpi.comresearchgate.net

The synthesis of anthracene derivatives containing thiophene can be achieved through cross-coupling reactions. For instance, a thiophene-containing boronic acid can be coupled with a halogenated anthracene core using a Suzuki-Miyaura reaction. The insertion of a thienyl group between the anthracene core and other aryl moieties has been shown to affect the molecular geometry and electronic properties of the resulting material. mdpi.com

Asymmetric and Bulky Substitutions for Enhanced Properties

The strategic introduction of asymmetric and bulky substituents to the this compound core is a key methodology for tailoring its physicochemical properties for specific applications. These modifications can significantly influence the molecule's fluorescence quantum yield, solubility, and solid-state packing, which are critical for its use in materials science, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.combeilstein-journals.orgnih.gov

The substitution at the 9 and 10 positions of the anthracene core can drastically alter the probability of electronic transitions. rsc.org For instance, while unsubstituted anthracene has a fluorescence quantum yield of about 30%, introducing substituents can significantly enhance this. rsc.org The introduction of bulky groups can prevent intermolecular interactions that often lead to fluorescence quenching in the solid state. This is achieved by sterically hindering the close packing of the molecules, thereby maintaining their individual photophysical properties. sigmaaldrich.com

Furthermore, the incorporation of groups with varying electron-donating or electron-accepting capabilities can fine-tune the electronic properties of the molecule. rsc.org For example, the synthesis of derivatives with trifluoromethylphenyl or cyano-phenyl groups has been explored to modulate the emission characteristics. rsc.orgrsc.org These substitutions have been shown to impact the fluorescence properties more significantly than the UV/Vis absorption. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A comprehensive suite of spectroscopic techniques is employed to rigorously confirm the structure and purity of this compound and its derivatives. beilstein-journals.orgnih.govchemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of these compounds. nih.govchemicalbook.comresearchgate.net The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. umich.educareerendeavour.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthracene core and the methoxy-substituted phenyl rings, as well as a characteristic singlet for the methoxy group protons. The integration of these signals helps in confirming the ratio of different types of protons. umich.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all unique carbon atoms. careerendeavour.com The number of signals in the proton-decoupled ¹³C NMR spectrum can indicate the molecule's symmetry. careerendeavour.com For instance, due to the symmetry of this compound, certain carbon atoms would be chemically equivalent and thus produce a single signal. careerendeavour.com

Table 1: Representative NMR Data for Anthracene Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| Cyclophane 1 | 3.56–3.66 (m, 20H), 3.70–3.74 (m, 8H), 3.86–3.91 (m, 8H), 4.30–4.32 (m, 4H), 6.34 (d, J = 7.2 Hz, 2H), 6.95 (t, J = 8.0 Hz, 2H), 7.08 (d, J = 9.2 Hz, 4H), 7.46–7.51 (m, 6H), 7.69 (d, J = 8.8 Hz, 4H), 8.55–8.57 (m, 4H) | 67.27, 68.06, 69.79, 70.09, 70.62, 70.82, 70.84, 70.89, 71.19, 85.74, 102.63, 105.16, 114.29, 115.58, 115.91, 118.42, 124.85, 126.37, 126.69, 127.26, 131.93, 133.21, 153.99, 159.54 | rsc.org |

| 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole | - | - | researchgate.net |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule. nih.govresearchgate.netnih.gov For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings, C-O stretching of the methoxy groups, and the skeletal vibrations of the anthracene core. mdpi.comnist.gov

Mass Spectrometry (MS, MALDI-TOF)

Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. beilstein-journals.orgnih.govchemicalbook.comresearchgate.net For this compound, with a molecular formula of C₂₈H₂₂O₂, the expected molecular weight is approximately 390.5 g/mol . nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large and non-volatile molecules. researchgate.netresearchgate.net This technique can provide high-quality mass spectra with minimal fragmentation, allowing for the clear identification of the molecular ion peak. researchgate.netresearchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. nih.gov This data is crucial for confirming the empirical and molecular formula of newly synthesized compounds. For a derivative like 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, the calculated elemental analysis was C: 74.24%, H: 3.74%, while the found values were C: 74.68%, H: 4.01%. rsc.org Similarly, for 4-(10-phenylanthracene-9-yl)benzonitrile, the calculated values were C: 91.24%, H: 4.82%, N: 3.94%, and the found values were C: 91.24%, H: 4.83%, N: 3.95%. rsc.org

Single-Crystal X-ray Diffraction (XRD) Analysis of Molecular Packing and Conformation

In a related compound, 9-(4-Methoxyphenyl)anthracene, the dihedral angle between the anthracene ring system and the benzene (B151609) ring was found to be 74.3 (5)°. nih.gov The crystal structure of this compound features π–π stacking interactions, with a centroid–centroid distance of 3.9487 (12) Å, and C–H⋯π interactions, which contribute to the stability of the crystal packing. nih.gov

The molecular packing and intermolecular interactions elucidated by XRD are crucial for understanding the solid-state properties of these materials, such as their charge transport characteristics and photoluminescence efficiency. rsc.orgmdpi.com

Advanced Photophysical Investigations of 9,10 Bis 4 Methoxyphenyl Anthracene

Photoluminescence Spectroscopy of 9,10-Bis(4-methoxyphenyl)anthracene in Solution and Thin Films

The photoluminescence properties of this compound have been a subject of significant interest due to its potential applications in various optoelectronic devices. Studies in both solution and thin-film states reveal important insights into its excited-state dynamics.

In solution, the fluorescence spectrum of this compound is similar to other 9,10-disubstituted anthracenes, displaying characteristic vibronic bands. mdpi.com The emission properties can be influenced by the solvent environment and the concentration of the solution. For instance, in various solvents, the emission profiles are often nearly identical, suggesting similar relaxation pathways. researchgate.net

In the solid state, such as in thin films, the photophysical behavior can be different. For example, the use of a polyethylene (B3416737) film as a solvent for a similar compound, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), resulted in a well-resolved spectrum compared to the broader spectrum observed in fluid media, suggesting that only the planar conformation exists in the polymer matrix.

Fluorescence Quantum Yield Determinations

The determination of fluorescence quantum yields is often performed using relative actinometry, employing a standard with a known quantum yield. rsc.org The process involves using deaerated, dilute solutions and correcting comparative spectra for absorbance. rsc.org Absolute methods for determining Φf, such as using an integrating sphere, have also been developed to provide more accurate values for standard solutions. bjraylight.com

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| 9,10-diphenylanthracene (B110198) | Cyclohexane | 0.90 | rsc.org |

| 9,10-diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |

| Unsubstituted Anthracene (B1667546) | Not Specified | ~0.30 | rsc.org |

| 9,10-dimethylanthracene | Not Specified | ~0.70 | rsc.org |

Solvatochromism and Solvent Polarity Effects on Emission Characteristics

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, provides insights into the electronic structure of a molecule in its ground and excited states. For many anthracene derivatives, the emission spectra can exhibit a dependence on solvent polarity. nih.gov

In the case of D-π-A (donor-π-acceptor) systems, a bathochromic (red) shift in the fluorescence emission peak is often observed as the solvent polarity increases. rsc.org This indicates a larger dipole moment in the excited state compared to the ground state, suggesting an intramolecular charge transfer (ICT) character of the excited state. rsc.orgrsc.org The decrease in fluorescence quantum yields with increasing solvent polarity can be attributed to enhanced solute-solvent interactions in polar solvents. rsc.org

While detailed solvatochromism studies specifically on this compound were not found in the search results, the general principles observed for similar compounds are applicable. The methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, which can influence the charge distribution in the excited state and thus its interaction with polar solvents.

Concentration-Dependent Photophysical Behavior and Excimer Formation

At higher concentrations, aromatic molecules like anthracene and its derivatives can form excimers, which are excited-state dimers. Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. rsc.org This phenomenon is dependent on the intermolecular distance and the degree of overlap between the π-systems of the interacting molecules. rsc.org

For some anthracene derivatives, excimer formation can be observed in solution at increased concentrations. nih.gov This process is influenced by factors such as solvent viscosity and the specific structure of the molecule. consensus.app The formation of excimers can lead to changes in the fluorescence quantum yield and lifetime. In some cases, aggregation-induced emission (AIE) can occur, where the formation of aggregates leads to enhanced fluorescence. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions in molecules. For 9,10-disubstituted anthracenes, the absorption spectra typically show characteristic vibronic bands in the range of 325–425 nm. mdpi.com These bands correspond to the π–π* transitions (from the S0 to the S1 state) of the anthracene core. mdpi.comlibretexts.org

The substitution at the 9 and 10 positions with aryl groups, such as the 4-methoxyphenyl (B3050149) groups, generally has a minimal effect on the position of the main absorption bands. rsc.orgresearchgate.net This suggests that there is limited orbital contribution from these exterior aryl groups to the lowest energy electronic transition. mdpi.com The absorption profiles of various 9,10-disubstituted anthracenes are often very similar. researchgate.net

The electronic transitions in these molecules are primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For conjugated systems like anthracene, these are typically π to π* transitions. libretexts.org The energy of these transitions determines the wavelength of maximum absorption (λmax).

Triplet-Triplet Annihilation (TTA) Photon Upconversion Mechanisms and Efficiency

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This excited singlet state can then decay radiatively, emitting a photon of higher energy than the initially absorbed photons, a phenomenon known as photon upconversion (PUC). rsc.orgumb.edu

9,10-disubstituted anthracenes, including derivatives similar to this compound, are commonly used as annihilators in TTA-UC systems. rsc.orgrsc.org The process typically involves a sensitizer (B1316253) molecule that absorbs low-energy light and then transfers its energy to the annihilator via triplet-triplet energy transfer (TTET). umb.edu For TTA to be efficient, the triplet energy level of the annihilator must be appropriately matched with that of the sensitizer. rsc.org

The efficiency of TTA-UC is quantified by the upconversion quantum yield (ΦUC), which is the ratio of emitted upconverted photons to the absorbed photons by the sensitizer. Several 9,10-substituted anthracenes have shown high upconversion quantum yields, sometimes exceeding that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). rsc.orgresearchgate.net

Electrochemical Characterization and Electronic Structure of 9,10 Bis 4 Methoxyphenyl Anthracene

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules, providing information on their oxidation and reduction potentials. For anthracene (B1667546) derivatives, these processes typically involve the gain or loss of electrons from the π-conjugated core.

The redox behavior of 9,10-disubstituted anthracenes is characterized by reversible or quasi-reversible oxidation and reduction waves. nih.gov The oxidation process corresponds to the removal of an electron to form a radical cation, while reduction involves the addition of an electron to form a radical anion. The stability of these charged species is crucial for applications in electronic devices. Studies on the closely related compound 9,10-diphenylanthracene (B110198) (DPA) have shown that it undergoes a reduction to its stable radical anion (DPA⁻). utexas.edu The presence of the methoxy (B1213986) groups (-OCH₃) on the phenyl rings in 9,10-Bis(4-methoxyphenyl)anthracene introduces electron-donating character, which is expected to lower the oxidation potential compared to unsubstituted DPA, making it easier to oxidize.

The general findings for 9,10-anthracene-based molecules indicate that while the core optical properties are maintained, functionalization with different phenyl derivatives can lead to minor but measurable shifts in electrochemical behavior. sigmaaldrich.com The redox processes are generally diffusion-controlled. nih.gov

Table 1: Representative Redox Potentials for 9,10-Disubstituted Anthracene Derivatives

| Compound Class | Oxidation Potential (Eox vs. Fc/Fc⁺) | Reduction Potential (Ered vs. Fc/Fc⁺) | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene Derivatives | ~0.9 - 1.1 V | ~-2.0 - -2.2 V | sigmaaldrich.comutexas.edu |

| 9,10-Disubstituted Anthracenes with Electron-Donating Groups | Lowered Eox | Minimally Affected Ered | sigmaaldrich.com |

| 9,10-Disubstituted Anthracenes with Electron-Withdrawing Groups | Increased Eox | Less Negative Ered |

Note: These are typical ranges and the exact potentials for this compound would require specific experimental measurement.

Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO and LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic and optical properties. Their energy levels dictate the charge injection barriers, charge transport characteristics, and the energy of light emission in optoelectronic devices.

The HOMO and LUMO energy levels of this compound can be estimated from cyclic voltammetry data or calculated using computational methods like Density Functional Theory (DFT). mdpi.com The HOMO level is related to the ionization potential and corresponds to the energy required to remove an electron (oxidation), while the LUMO level is related to the electron affinity and corresponds to the energy released when an electron is added (reduction).

For many 9,10-disubstituted anthracene derivatives, the HOMO and LUMO are primarily localized on the anthracene core. The introduction of substituents at the 9 and 10 positions modulates these energy levels. The electron-donating methoxy groups in this compound raise the energy of the HOMO level, making the molecule more susceptible to oxidation. Research on similar anthracene derivatives with phenyloxadiazole substituents found ionization potentials (related to HOMO) around 5.9–6.0 eV and electron affinities (related to LUMO) around 3.1–3.2 eV. Functionalization of the 9,10-positions generally results in only minor (±0.10 eV) changes in the FMO energy levels unless very strong electron-donating or withdrawing groups are used. sigmaaldrich.com

Table 2: Estimated Frontier Molecular Orbital Energies for this compound

| Parameter | Estimated Energy (eV) | Method of Determination |

|---|---|---|

| HOMO | -5.3 to -5.5 eV | Estimated from CV data of similar compounds |

| LUMO | -2.2 to -2.4 eV | Estimated from CV data of similar compounds |

| Electrochemical Band Gap (Eg) | ~3.1 eV | Calculated (LUMO - HOMO) |

Note: These values are estimations based on data for structurally similar anthracene derivatives and serve as a predictive guide. sigmaaldrich.com

Electronic Coupling and Charge Transfer Dynamics

Electronic coupling refers to the interaction between different electronic states within a molecule or between adjacent molecules. In this compound, this involves the coupling between the π-system of the central anthracene unit and the attached methoxyphenyl rings. The dynamics of charge transfer, both within the molecule and between molecules in the solid state, are critically dependent on this coupling. nih.gov

The dihedral angle between the phenyl rings and the anthracene plane is a key structural parameter. In related molecules like 9,10-diphenylanthracene, the phenyl rings are twisted nearly perpendicular to the anthracene core. rsc.org This orientation minimizes steric hindrance but also reduces the π-conjugation between the rings and the core. This structural feature impedes intermolecular exciton (B1674681) diffusion, which is a form of energy transfer. rsc.org

In dimers of similar anthracene compounds, the strength of the electronic coupling has been shown to be a decisive factor in the dynamics of charge separation. nih.gov Stronger electronic coupling can facilitate symmetry-breaking charge separation even in environments with low polarity. nih.gov In the context of this compound, the electronic coupling influences how an excited state, created by light absorption, evolves. The delocalized nature of excited states (excitons) in materials under strong coupling conditions can significantly influence charge transfer processes at interfaces, for instance, by slowing down the rate of charge transfer compared to non-coupled systems. aps.orgrsc.org

Computational Chemistry and Theoretical Modeling of 9,10 Bis 4 Methoxyphenyl Anthracene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's equilibrium geometry and the distribution of its electrons. For 9,10-Bis(4-methoxyphenyl)anthracene, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G(d,p), are used to optimize the molecular structure. researchgate.net These calculations are crucial for understanding the compound's stability and reactivity.

The optimized geometry reveals the spatial arrangement of the atoms, including critical bond lengths and angles. A key feature of the molecular structure of 9,10-disubstituted anthracenes is the dihedral angle between the central anthracene (B1667546) core and the appended phenyl rings. researchgate.net This twist angle is a result of steric hindrance and significantly influences the extent of π-conjugation between the aromatic systems. In many 9,10-disubstituted anthracenes, this leads to a disruption of planarity. researchgate.net

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and polarizability. DFT calculations provide the energies of these orbitals, which are fundamental to understanding the compound's electronic behavior and its potential in applications like organic electronics. researchgate.net For instance, the HOMO and LUMO energy levels are crucial in determining the suitability of a material as an emitter in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a 9,10-Disubstituted Anthracene Derivative (Illustrative) (Note: Specific data for this compound is not publicly available, so data for a related compound is used for illustration.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (anthracene) | 1.41 - 1.43 | - |

| C-C (phenyl) | 1.39 - 1.40 | - |

| C-O | 1.37 | - |

| O-CH3 | 1.42 | - |

| C-C-C (anthracene) | - | 119 - 121 |

| C-O-C | - | 118 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the energies of electronic excited states and is widely used to predict and interpret UV-visible absorption and emission spectra. ntu.edu.sgresearchgate.net TD-DFT calculations can elucidate the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. ntu.edu.sg

For this compound, TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states. These energies are crucial for understanding the compound's photophysical properties, including its fluorescence and potential for applications in areas like triplet-triplet annihilation upconversion. ntu.edu.sg The calculated absorption spectra can be compared with experimental data to validate the computational model. researchgate.net The nature of the transitions, often from the HOMO to the LUMO, can be analyzed to understand how the electron density redistributes upon excitation. researchgate.net

Table 2: Calculated Excited State Energies for a 9,10-Disubstituted Anthracene Derivative (Illustrative) (Note: Specific data for this compound is not publicly available, so data for a related compound is used for illustration.)

| State | Energy (eV) |

| S1 (Singlet) | 3.10 |

| T1 (Triplet) | 1.80 |

| T2 (Triplet) | 3.25 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions, which are key to understanding a molecule's stability and reactivity.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like this compound, are often candidates for materials with significant non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. Theoretical calculations, particularly using DFT, can predict the NLO response of a molecule, most notably the first hyperpolarizability (β).

The first hyperpolarizability is a measure of a molecule's ability to generate second-harmonic radiation and is a key parameter for second-order NLO materials. Computational methods can calculate the components of the β tensor, providing a theoretical assessment of a molecule's potential as an NLO material. For this compound, the presence of electron-donating methoxy (B1213986) groups on the phenyl rings attached to the electron-rich anthracene core suggests the possibility of intramolecular charge transfer, which is a common feature in molecules with a large NLO response. Theoretical predictions of β can guide the design and synthesis of new NLO materials with enhanced performance.

Advanced Applications of 9,10 Bis 4 Methoxyphenyl Anthracene in Organic Optoelectronics and Sensing

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Anthracene (B1667546) derivatives are foundational materials for blue OLEDs, prized for their strong photoluminescence and electroluminescence. semanticscholar.org The substitution of bulky groups at the 9,10-positions of the anthracene ring is a common and effective strategy to prevent molecular aggregation in the solid state, which helps to maintain high emission efficiency. nycu.edu.tw The methoxyphenyl groups in 9,10-Bis(4-methoxyphenyl)anthracene serve this purpose, suggesting its potential as a highly efficient blue-emitting material.

Emitter Material Development and Performance

As emitter materials, 9,10-disubstituted anthracene derivatives are designed to have high fluorescence quantum yields. rsc.org Unsubstituted anthracene has a photoluminescence quantum yield of about 30%, but this can be significantly increased by substitutions at the 9 and 10 positions. rsc.org For instance, derivatives with triphenylamine (B166846) or carbazole (B46965) groups have shown high external quantum efficiencies (EQEs) in OLEDs. rsc.org While specific performance data for this compound as a primary emitter is not extensively documented in the reviewed literature, related compounds provide insight into its potential. For example, a non-doped OLED using a derivative, 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC), achieved a high external quantum efficiency of 4.9%. rsc.org Another example, 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene (TPVAn), when used as the emitter, resulted in an OLED with an efficiency of 5.3%. nycu.edu.tw These results for structurally similar compounds highlight the promise of this compound as a blue emitter.

Host Material Design and Exciton (B1674681) Management

In OLEDs, a host material serves as a matrix for a guest emitter (dopant). An effective host must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent quenching of the excitons. rsc.org Anthracene derivatives are often used as host materials for fluorescent and phosphorescent emitters. rsc.org Their wide energy gap and high thermal stability are desirable properties for host materials. nycu.edu.tw For instance, spirobenzo[c]fluorene-7,9′-fluorene-based host materials containing an anthracene moiety have been used to create highly efficient blue OLEDs, with one device achieving a luminance efficiency of 7.03 cd/A. researchgate.net The design of host materials also plays a crucial role in managing exciton dynamics, such as triplet-triplet annihilation (TTA), which can enhance the efficiency of fluorescent OLEDs. semanticscholar.org Proper molecular design can facilitate efficient exciton recombination and balanced charge transport within the emitting layer. rsc.org

Device Architecture and Efficiency Optimization (e.g., Quantum Efficiency, Turn-on Voltage)

The architecture of an OLED device is critical for optimizing its performance metrics, including external quantum efficiency (EQE) and turn-on voltage. A typical device consists of multiple layers, including hole injection, hole transport, emitting, electron transport, and electron injection layers, sandwiched between two electrodes. semanticscholar.org The choice of materials for each layer significantly impacts charge balance and recombination efficiency. rsc.org For instance, using a quantum well-like structure with multiple emissive layers can enhance hole-electron recombination and create a wider region for exciton generation, leading to higher efficiencies. beilstein-journals.org In one such device, a maximum luminous efficiency of 5.32 cd/A was achieved at a low voltage of 3.5 V. beilstein-journals.org

Lowering the turn-on voltage is crucial for reducing power consumption and extending the device's lifetime. nih.gov Research on anthracene derivatives has shown that a decrease in the HOMO-LUMO energy gap can lead to lower operating voltages, with a target of below 10 V for significant light intensity. nih.gov For deep-blue OLEDs, researchers have achieved low turn-on voltages and high efficiencies. For example, an OLED based on the emitter TPA-TAn-DMAC exhibited an EQE of 4.9%. rsc.org Another device using a dual-core structure achieved a current efficiency of 5.49 cd/A and an EQE of 4.26%. semanticscholar.org

| Anthracene Derivative Emitter | Max. External Quantum Efficiency (EQE) | Max. Luminous Efficiency (cd/A) | Reference |

|---|---|---|---|

| TPA-TAn-DMAC (non-doped) | 4.9% | - | rsc.org |

| Cz-TAn-DMAC (doped) | 4.8% | - | rsc.org |

| TPVAn | 5.3% | 5.3 | nycu.edu.tw |

| TPO-AP (non-doped) | 4.26% | 5.49 | semanticscholar.org |

| PyTAnPy | 5.48% | - | semanticscholar.org |

Deep-Blue Emission and CIE Chromaticity Coordinates

Achieving deep-blue emission with high color purity is a significant challenge in OLED technology, essential for full-color displays and lighting applications. The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates are used to define the color of the emitted light. For deep-blue emission, low x and y coordinate values are desired. Several 9,10-disubstituted anthracene derivatives have demonstrated excellent deep-blue emission. For example, an OLED using TPA-TAn-DMAC as the emitter produced deep-blue light with CIE coordinates of (0.14, 0.18). rsc.org Another derivative, TPVAn, yielded an even more saturated blue emission with CIE coordinates of (0.14, 0.12). nycu.edu.tw Furthermore, a device based on Cz-TAn-DMAC radiated blue light with CIE coordinates of (0.15, 0.08). rsc.org These examples underscore the potential of this compound to function as a high-purity deep-blue emitter.

| Anthracene Derivative Emitter | CIE (x, y) | Reference |

|---|---|---|

| TPA-TAn-DMAC | (0.14, 0.18) | rsc.org |

| Cz-TAn-DMAC | (0.15, 0.08) | rsc.org |

| TPVAn | (0.14, 0.12) | nycu.edu.tw |

| PyAnPy | (0.16, 0.10) | semanticscholar.org |

| PyTAnPy | (0.15, 0.06) | semanticscholar.org |

Organic Photovoltaic Cells (OPVs)

While anthracene derivatives are extensively studied for light-emitting applications, their use in organic photovoltaics is less common. The fundamental process in an OPV is the generation of excitons upon light absorption, followed by their dissociation into free charge carriers at a donor-acceptor interface. The properties of the materials used, such as their absorption spectra and energy levels, are critical for device efficiency. Although specific studies on the application of this compound in OPVs are limited in the reviewed scientific literature, the broader class of anthracene-based materials continues to be explored for various roles in solar cell technology.

Organic Field-Effect Transistors (OFETs) and Charge Transport Properties

Organic field-effect transistors are key components for next-generation flexible and transparent electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. lumtec.com.tw Anthracene and its derivatives are attractive candidates for OFETs due to their planar structure, which can lead to strong intermolecular interactions, and their suitable energy levels, which contribute to air stability. nih.gov

While direct studies on OFETs using this compound were not prominent in the searched literature, extensive research on the closely related isomer, 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt), provides significant insights. Single-crystal FETs based on BOPAnt have demonstrated exceptionally high charge mobility, reaching values of 13–16 cm²/Vs. This high mobility is a critical factor for high-performance transistors. lumtec.com.tw

A remarkable finding for BOPAnt-based single-crystal FETs is their highly isotropic charge transport, with an anisotropic mobility ratio (the ratio of maximum to minimum mobility) of approximately 1.23, which is among the lowest reported. This in-plane isotropic behavior is highly desirable for applications in large-area single-crystal thin-film transistor arrays, as the device performance becomes independent of the crystal orientation. Theoretical analysis attributes these excellent properties to the specific molecular packing in the solid state, which is influenced by the methoxyphenyl substituents. These findings for the 2,6-isomer strongly suggest that the 9,10-isomer, this compound, also holds significant potential as a high-performance semiconductor in OFET applications.

| Device/Material | Mobility (cm²/Vs) | Anisotropy Ratio (µmax/µmin) | On/Off Ratio | Reference |

|---|---|---|---|---|

| BOPAnt Single-Crystal FET | 13 - 16 | ~1.23 | - | |

| Anthracene Single Crystal FET | ~0.02 | - | - | nycu.edu.tw |

Compound Index

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| TPA-TAn-DMAC | 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline |

| TPVAn | 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene |

| SBFF | spiro[benzo[c]fluorene-7,9′-fluorene] |

| EQE | External Quantum Efficiency |

| CIE | Commission Internationale de l'Eclairage |

| Cz-TAn-DMAC | 10-(4-(10-(4-(carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine |

| TPO-AP | 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole |

| PyTAnPy | 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene |

| PyAnPy | 9,10-di(pyren-1-yl)anthracene |

| BOPAnt | 2,6-bis(4-methoxyphenyl)anthracene |

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A crucial component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. The ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite layer, and good film-forming properties to ensure device stability.

Anthracene-based compounds are recognized for their excellent charge-carrying capabilities, making them attractive candidates for HTMs. The planar structure of the anthracene core facilitates intermolecular π-π stacking, which is beneficial for charge transport. In the case of this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings can enhance the hole-transporting properties of the molecule.

While specific performance data for perovskite solar cells using exclusively this compound as the primary HTM is not extensively documented in publicly available research, the performance of structurally similar anthracene and other aromatic core-based HTMs provides valuable insights into its potential. For instance, derivatives of 9,10-dimethoxyphenanthrene, when blended with the widely used HTM spiro-OMeTAD, have demonstrated enhanced power conversion efficiencies (PCE) and stability. nih.govresearchgate.netnih.gov One such composite HTM achieved a PCE of 18.8%, outperforming the standard spiro-OMeTAD. nih.govnih.gov Another novel HTM incorporating a Tips-anthracene core reached a PCE of 17.12% with significantly improved long-term stability. mdpi.com These findings suggest that the incorporation of methoxy-functionalized aromatic cores can be a successful strategy for developing high-performance HTMs.

Below is a table comparing the performance of various advanced HTMs in perovskite solar cells, which helps to contextualize the potential of this compound.

| HTM | Power Conversion Efficiency (PCE) | Open-circuit voltage (Voc) | Short-circuit current density (Jsc) | Fill Factor (FF) | Reference |

| Spiro-OMeTAD (standard) | 17.7% | 1.05 V | 23.9 mA/cm² | 74.92% | nih.govnih.gov |

| S-3,6-OPOT (composite) | 18.8% | 1.05 V | 23.9 mA/cm² | 74.92% | nih.govnih.gov |

| PEH-16 (Tips-anthracene) | 17.12% | - | - | - | mdpi.com |

| Spiro-NADF | 24.66% | 1.19 V | - | - | researchgate.net |

| TRUX-D1 | 20.8% | - | - | - | researchgate.net |

Fluorescent Chemosensors and Probes

The inherent fluorescence of the anthracene core makes this compound a promising platform for the development of fluorescent chemosensors. These sensors can detect specific ions and molecules through changes in their fluorescence emission upon binding with the target analyte. The methoxyphenyl substituents can play a crucial role in creating specific binding sites for analytes.

Sensing Mechanisms (e.g., Chelation-Enhanced Fluorescence, Quenching)

The detection of analytes by fluorescent chemosensors based on this compound and its derivatives typically operates through one of two primary mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the sensor molecule in its free state exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) that quench the excited state. Upon binding to a metal ion, the chelating groups (in this case, potentially the methoxy groups in conjunction with the anthracene core) form a rigid complex. This complexation inhibits the PET process, leading to a significant enhancement of the fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection. The chelation-enhanced fluorescence in complexes of cadmium(II) has been observed, where the disruption of a quenching π-contact upon anion binding restores fluorescence. nih.gov

Fluorescence Quenching: Conversely, the interaction of the fluorophore with an analyte can lead to a decrease in fluorescence intensity. This can occur through several pathways, including energy transfer or electron transfer from the excited fluorophore to the analyte. This "turn-off" response can also be utilized for the detection of specific species. For instance, the fluorescence of anthracene can be quenched by nitroaromatic compounds. chalcogen.ro The quenching of anthracene fluorescence by various quenchers has been studied, revealing both static and dynamic quenching mechanisms. chalcogen.ro

Detection of Specific Ions and Analytes

While specific studies on this compound as a chemosensor are limited, the broader family of anthracene-based sensors has demonstrated selectivity for a range of metal ions. The design of the receptor site is critical for determining which ions will be detected. For example, anthracene derivatives have been engineered to selectively detect ions such as Cr(III) and others through a "turn-on" fluorescence response. nih.gov The introduction of specific binding moieties allows for the targeted detection of different metal ions. cabidigitallibrary.org

The table below summarizes the detection capabilities of some anthracene-based fluorescent sensors for various analytes.

| Sensor (Anthracene Derivative) | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| ANT-Th | Cr(III) | "Turn-on" fluorescence | 0.4 µM | nih.gov |

| Anthracene-based sensor array | Various metal ions | Pattern-based recognition | - | cabidigitallibrary.org |

| DNA-Organic Semiconductor Hybrid | Pb(II), Hg(II), Cd(II), As(III) | Fluorescence quenching | - | mdpi.com |

Application in Biological and Environmental Systems

The high sensitivity and selectivity of fluorescent chemosensors make them valuable tools for applications in biological and environmental monitoring. Anthracene-based sensors have been developed for the detection of metal ions in aqueous media, which is crucial for monitoring water quality. nih.gov The ability to function in aqueous environments is a key advantage for practical applications.

In biological systems, fluorescent probes based on anthracene derivatives have been explored for cellular imaging. rsc.org These probes can be designed to target specific cellular components or to respond to changes in the intracellular environment, such as fluctuations in ion concentrations. The development of sensors that are non-toxic and can operate under physiological conditions is an active area of research. For instance, some novel anthracene derivatives have shown low cytotoxicity and great potential for cellular imaging. rsc.org

Future Directions and Emerging Research Avenues for 9,10 Bis 4 Methoxyphenyl Anthracene

Exploration of Novel Derivatizations and Substituent Effects

A primary avenue for future research lies in the continued exploration of novel derivatizations of the 9,10-Bis(4-methoxyphenyl)anthracene scaffold to precisely tune its optoelectronic properties. The introduction of various functional groups onto the peripheral phenyl rings or directly onto the anthracene (B1667546) core can profoundly influence the molecule's behavior. researchgate.netrsc.org

Research has shown that while substitutions on the 9,10-phenyl rings often produce only minor changes in the absorption and emission spectra due to the twisted conformation that limits electronic conjugation, they can still significantly impact properties like thermal stability and solid-state packing. researchgate.netscirp.org For instance, the decomposition temperature (Td) of this compound has been reported to be as high as 307 °C, indicating excellent thermal stability. researchgate.netepa.gov

The strategic placement of electron-donating or electron-withdrawing groups is a key strategy for modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For example, introducing electron-withdrawing groups like formyl (CHO) or trifluoromethyl (CF3) can alter the electronic characteristics and photophysical responses. researchgate.netrsc.org Conversely, electron-donating groups can enhance hole-transport properties. A study on various 9,10-disubstituted anthracenes demonstrated that while phenyl substituents generally lead to high fluorescence quantum yields, the introduction of thiophene (B33073) groups can considerably decrease the quantum yield. rsc.org

Future work will likely focus on creating asymmetric derivatives, where different substituents are placed on the two phenyl rings, to induce unique properties such as intramolecular charge transfer (ICT), leading to solvatochromism—a change in color with the polarity of the solvent. researchgate.netelsevierpure.com The development of molecules with bulky substituents is another promising direction to inhibit intermolecular π-π stacking in the solid state, which often leads to aggregation-caused quenching (ACQ) of fluorescence and reduced device performance. rsc.orgrsc.org

Table 1: Effect of Substituents on the Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

| Derivative | Substituent Type | Key Observation | Reference |

|---|---|---|---|

| 9,10-Bis(4-formylphenyl)anthracene (B1589121) | Electron-withdrawing | Exhibits a significant red shift in fluorescence emission in polar solvents, indicating a potential for sensing applications. | researchgate.net |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Electron-withdrawing | Shows a high fluorescence quantum yield and has been successfully used as an annihilator in triplet-triplet annihilation upconversion systems. | rsc.org |

| 9,10-Di(thiophene-2-yl)anthracene | Heteroaromatic | Displays a considerably lower fluorescence quantum yield compared to phenyl-substituted derivatives. | rsc.org |

Advanced Device Architectures and Integration in Hybrid Systems

The excellent blue emission and high quantum yield of this compound and its analogs make them highly suitable for organic light-emitting diodes (OLEDs). scirp.orgepa.gov Future research will focus on integrating these materials into more complex and efficient device architectures. This includes their use not just as emitters in the emissive layer (EML), but also as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) dopants. researchgate.net

A significant challenge in multilayer solution-processed OLEDs is the redissolution of underlying layers. The development of cross-linkable derivatives of 9,10-diphenylanthracene (B110198), which can be rendered insoluble after deposition, presents a viable solution to this problem, enabling the fabrication of robust, multilayer devices. researchgate.net

Furthermore, the integration of these anthracene derivatives into hybrid systems is a burgeoning field. For instance, their incorporation into perovskite solar cells (PSCs) as interfacial layers can improve charge extraction and device stability. Their use in organic field-effect transistors (OFETs) is also being explored, with studies showing that non-symmetric substitution can lead to high hole drift mobilities. rsc.orgnih.gov The development of materials for triplet-triplet annihilation photon upconversion (TTA-UC) is another promising direction, where low-energy photons are converted into higher-energy light, with potential applications in solar energy and bioimaging. rsc.org

Computational Design of Next-Generation Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and prediction of the properties of new materials, and its role in the evolution of this compound derivatives is set to expand. researchgate.netrsc.orgresearchgate.net DFT calculations allow researchers to predict key electronic parameters such as HOMO and LUMO energy levels, singlet and triplet excited state energies, and molecular orbital distributions before undertaking complex and often costly synthesis. rsc.orgresearchgate.net

These theoretical calculations provide crucial insights into structure-property relationships. For example, DFT can confirm that substitutions on the peripheral phenyl groups have a minimal effect on the absorption profile of the anthracene core, as the molecular orbitals involved in the primary electronic transitions are largely localized on the central ring system. researchgate.netnih.gov It can also be used to rationalize experimental observations, such as the solvatochromic shifts in donor-acceptor type molecules by modeling the intramolecular charge transfer character of the excited state. researchgate.net

Future research will leverage more advanced computational techniques and machine learning algorithms to screen vast libraries of potential derivatives in silico. This high-throughput computational screening will accelerate the discovery of new molecules with optimized properties for specific applications, be it for deeper blue emission in OLEDs, higher charge mobility in OFETs, or ideal energy level alignment for TTA-UC systems. rsc.org

Table 2: Computationally Predicted Properties of Anthracene Derivatives

| Property | Computational Method | Significance | Reference(s) |

|---|---|---|---|

| HOMO/LUMO Energy Levels | DFT (e.g., B3LYP/6-31G(d)) | Predicts redox potentials, charge injection/transport capabilities, and optical bandgap. | researchgate.netresearchgate.netresearchgate.net |

| Singlet (S1) and Triplet (T1) Energies | DFT / TD-DFT | Crucial for designing materials for TADF and TTA-UC applications by determining the S1-T1 energy gap. | rsc.org |

| Molecular Electrostatic Potential | DFT | Visualizes charge distribution, predicting sites for intermolecular interactions and reactivity. | nih.gov |

Multifunctional Applications and Smart Materials Development

Beyond conventional electronic devices, the future of this compound lies in the development of multifunctional and "smart" materials that respond to external stimuli. The robust and photochemically active anthracene core provides a versatile platform for creating such systems.

One promising area is the development of chemosensors. For example, luminescent conjugated microporous polymers created from the polycondensation of 9,10-bis(4-formylphenyl)anthracene have demonstrated the ability to selectively detect nitrofuran antibiotics through fluorescence quenching. ossila.com The inherent fluorescence of the anthracene unit can be designed to change upon interaction with specific analytes.

Stimuli-responsive materials are another exciting frontier. Cyclophane structures incorporating a 9,10-bis(phenylethynyl)anthracene (B116448) luminophore have been shown to exhibit thermoresponsive luminescence, where the emission color changes with temperature due to alterations in the molecular assembly. rsc.org Photoreactive systems are also being explored; cucurbituril (B1219460) hosts can act as nanoreactors to control the photodimerization or photosolvolysis of substituted anthracenes, opening possibilities for controlled release systems or photopatterning. rsc.org

The integration of these molecules into porous polymers and covalent organic frameworks (COFs) is also gaining traction. A COF constructed with a porphyrin photosensitizer and a 9,10-bis(4-formylphenyl)anthracene linker has been shown to produce singlet oxygen efficiently, acting as a photothermal and photodynamic agent for wound sterilization. ossila.com The synthesis of porous polymer microspheres from anthracene-based monomers points towards applications in chromatography and separations. mdpi.com These examples highlight a clear trend towards designing materials where the unique electronic and photophysical properties of the this compound scaffold are harnessed for sophisticated, function-driven applications.

Q & A

Q. What are the recommended synthetic routes for 9,10-Bis(4-methoxyphenyl)anthracene, and what methodological considerations ensure high yield and purity?

Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , using 9,10-dibromoanthracene and 4-methoxyphenyl boronic acid. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ (7.5 mol%) under inert (N₂) conditions .

- Solvent system : Degassed toluene/THF with aqueous Na₂CO₃ (2M) for base activation .

- Purification : Column chromatography (DCM/hexane gradient) yields light yellow crystals (58% yield) .

- Validation : ¹H-NMR (δ = 8.60–3.95 ppm) and mass spectrometry confirm structure .

Q. How should researchers characterize the structural and thermal properties of this compound?

Answer:

- Structural analysis : Use ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) for molecular confirmation .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperature (Td) at 307°C , while differential scanning calorimetry (DSC) confirms glass transition behavior .

- Crystallinity : X-ray diffraction (XRD) or single-crystal analysis validates packing motifs, though data is pending in current literature .

Q. What photophysical evaluation methods are critical for assessing this compound's potential in optoelectronic applications?

Answer:

- UV-vis spectroscopy : Absorbance maxima in CH₂Cl₂ (~350–400 nm) indicate π→π* transitions .

- Fluorescence (FL) spectroscopy : Blue emission (λmax < 477 nm) with quantum yield Φf > 0.52 in solution .

- Solvent polarity tests : Minimal Stokes shift in non-polar solvents (e.g., cyclohexane) vs. red shifts in polar solvents (e.g., DMF) for derivatives .

Advanced Research Questions

Q. How do substituent functional groups (e.g., methoxy vs. formyl) influence the photophysical and thermal stability of 9,10-diarylanthracenes?

Answer:

- Methoxy groups : Enhance thermal stability (Td = 307°C) via steric protection and reduced intermolecular quenching .

- Formyl groups : Introduce solvatochromism (red shifts in polar solvents) due to increased electron-withdrawing effects .

- Comparative studies : Methoxy derivatives exhibit higher Φf (>0.52) than formyl analogs, making them superior for blue OLED emitters .

Q. What experimental and computational strategies resolve contradictions in solvent-polarity-dependent emission behavior of anthracene derivatives?

Answer:

- Controlled solvent screening : Test emission in solvents with varying polarity indices (e.g., cyclohexane to DMF) .

- DFT calculations : Model HOMO-LUMO gaps and charge transfer states to predict Stokes shifts .

- Lifetime measurements : Time-resolved fluorescence distinguishes static vs. dynamic quenching mechanisms .

Q. What methodologies validate the aggregation-induced emission (AIE) or concentration-dependent quenching effects in this compound?

Answer:

- Aggregation tests : Compare FL intensity in dilute solution vs. solid state or nanoaggregates .

- Concentration gradients : Measure Φf at 10⁻⁶–10⁻³ M to identify concentration quenching thresholds .

- AIE validation : Enhance emission in poor solvents (e.g., water/THF mixtures) via restricted intramolecular rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。